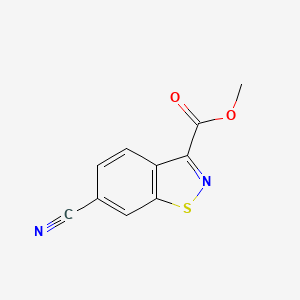

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-cyano-1,2-benzothiazole-3-carboxylate” is a chemical compound with the molecular formula C10H6N2O2S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of benzothiazole compounds, such as “this compound”, is a significant area of research due to their pharmaceutical and biological activity . The development of synthetic processes is one of the most significant challenges facing researchers . The synthesis of benzothiazole compounds can be achieved through condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring, a cyano group at the 6th position, and a carboxylate group at the 3rd position .Chemical Reactions Analysis

Benzothiazoles, including “this compound”, have been used in various chemical reactions. For instance, they can undergo condensation reactions with 2-aminobenzenethiol . They can also participate in Schiff-base condensation reactions .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery Building Blocks

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate and its derivatives are significant in the field of synthetic and medicinal chemistry due to their bioactivity and versatility as building blocks in drug discovery. Durcik et al. (2020) demonstrated an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds offer the possibility for extensive substitution, allowing for thorough exploration of the chemical space around the molecule as a ligand for targeted drug discovery applications. The research led to the preparation of a series of 12 new compounds, highlighting the potential of benzothiazole derivatives in medicinal chemistry (Durcik et al., 2020).

Antitumor Applications

Benzothiazole derivatives, including those related to this compound, have been extensively studied for their antitumor properties. Bradshaw and Westwell (2004) reviewed the development of potent and selective antitumor benzothiazoles, from initial discovery to clinical candidacy. The review detailed the advances in understanding the mechanism of action, which involves selective uptake into sensitive cells, AhR binding, induction of CYP1A1, and formation of DNA adducts, leading to cell death. The insights gained played a crucial role in the drug development process, including the design of water-soluble prodrugs for parenteral administration (Bradshaw & Westwell, 2004).

Heterocyclic Core Synthesis

Blunt et al. (2015) explored the oxidative routes to synthesize the heterocyclic cores of benzothiazole natural products, demonstrating the versatility of benzothiazole derivatives in mimicking natural product structures. The study presented a biomimetic oxidative route to prepare the benzothiazole core of violatinctamine, illustrating the synthetic utility of these derivatives in accessing complex natural product-like structures (Blunt et al., 2015).

Anticancer Activity and Synthesis

Waghmare et al. (2013) prepared novel heterocyclic compounds by fusing benzothiazole with pyrimidine, demonstrating significant in-vitro anticancer activity against various cancer lines. The study underscored the potential of benzothiazole derivatives in the development of new anticancer agents, highlighting the structural diversity and biological relevance of these compounds (Waghmare et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-cyano-1,2-benzothiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c1-14-10(13)9-7-3-2-6(5-11)4-8(7)15-12-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHGIWGOOXDKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC2=C1C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2991339.png)

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)

![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2991351.png)

amine](/img/structure/B2991352.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate](/img/structure/B2991356.png)

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)